molecular formula C12H12BrNO4 B2639670 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic Acid CAS No. 881041-58-3

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic Acid

Cat. No.: B2639670
CAS No.: 881041-58-3
M. Wt: 314.135
InChI Key: IOTCPFDSZUYCOT-UHFFFAOYSA-N
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Description

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with medicinal properties .

Mechanism of Action

Target of Action

The primary targets of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, resulting in changes that contribute to their biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.

Result of Action

The molecular and cellular effects of This compound Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects. The exact nature of these effects would depend on the specific targets and pathways involved.

Preparation Methods

The synthesis of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method includes the bromination of 7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Comparison with Similar Compounds

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4/c1-3-18-11-9(17-2)5-7(13)6-4-8(12(15)16)14-10(6)11/h4-5,14H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTCPFDSZUYCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1OC)Br)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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